

# SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

## **Executive Summary**

SHR-A1811 is a third-generation, HER2-directed antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of a range of HER2-expressing solid tumors. [1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this novel agent is engineered with a favorable pharmacokinetic profile and a potent anti-tumor effect, even in tumors with low HER2 expression.[2][3] SHR-A1811's design incorporates the monoclonal antibody trastuzumab, a stable and cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[2] A key design feature is its optimized drug-to-antibody ratio (DAR) of approximately 6, which aims to balance efficacy and safety.[2][4] Preclinical and extensive clinical studies have shown SHR-A1811 to have a manageable safety profile and robust anti-tumor activity in heavily pretreated patient populations across various cancer types, including breast, gastric, colorectal, and non-small cell lung cancer.[1][2]

#### **Molecular Composition and Design**

SHR-A1811 is a complex molecule meticulously designed for targeted drug delivery. Its structure consists of three primary components:

 Monoclonal Antibody: Trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the HER2 receptor.[2]



- Payload: SHR169265, a novel and potent topoisomerase I inhibitor. This payload was specifically designed for improved membrane permeability, strong cytotoxicity, and faster systemic clearance compared to deruxtecan's payload, DXd.[2][5]
- Linker: A stable, cleavable peptide-based linker designed to securely attach the payload to the antibody in circulation and release it efficiently within the target tumor cells.[2][6] This linker contributes to the high plasma stability of the ADC, with less than 2% of the payload released in human plasma after 21 days.[7]

A critical aspect of SHR-A1811's design is its drug-to-antibody ratio (DAR) of approximately 6. [2][4] This was optimized to provide a balance between potent anti-tumor efficacy and a favorable safety profile, distinguishing it from other HER2-targeting ADCs like T-DXd, which has a DAR of 8.[2][4]

#### **Mechanism of Action**

The therapeutic action of SHR-A1811 is a multi-step process designed to selectively destroy cancer cells expressing the HER2 receptor.





Click to download full resolution via product page

Figure 1: Mechanism of Action of SHR-A1811



- Target Binding: SHR-A1811 circulates in the bloodstream and selectively binds to HER2 receptors on the surface of tumor cells.
- Internalization: Following binding, the ADC-receptor complex is internalized into the cell via endocytosis.
- Payload Release: Inside the cell, the complex is trafficked to the lysosome, where enzymes cleave the linker, releasing the active payload, SHR169265.[2]
- Induction of Apoptosis: The released SHR169265 payload inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[2]
- Bystander Effect: A key feature of SHR-A1811 is its potent bystander killing effect. The highly permeable SHR169265 payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[2][4] This is particularly advantageous in heterogenous tumors.

#### **Preclinical Development**

A series of preclinical studies were conducted to establish the pharmacologic profile and antitumor activity of SHR-A1811.

#### In Vitro Studies

SHR-A1811 demonstrated HER2-dependent growth inhibition across a variety of breast and gastric cancer cell lines.[2][7] The payload, SHR169265, showed approximately three times more potent cell-killing activity than a DXd analog.[7] Furthermore, SHR169265 exhibited about five times higher membrane permeability, which is consistent with the observed strong bystander effect.[7] In a co-culture system of HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cells, SHR-A1811 effectively killed both cell types, with an IC50 of 0.28 nM on the HER2-negative cells.[7]

#### In Vivo Animal Studies

In multiple mouse xenograft models with varying levels of HER2 expression (high, moderate, and low), SHR-A1811 led to dose-dependent tumor growth inhibition and, in some cases,



tumor regression.[2][5] Its anti-tumor activity was found to be at least comparable to a synthesized T-DXd biosimilar.[2]

#### **Preclinical Safety and Pharmacokinetics**

SHR-A1811 exhibited a favorable pharmacokinetic profile with good stability in the plasma of different species. [2] Toxicology studies in cynomolgus monkeys established a highest non-severely toxic dose (HNSTD) of 40 mg/kg, with the thymus identified as the main target organ. [2][5] Notably, no deaths or lung lesions were observed at doses up to 70 mg/kg over 42 days, suggesting a better safety profile concerning interstitial lung disease (ILD) compared to some other ADCs.[7]

#### **Clinical Development**

SHR-A1811 has been evaluated in numerous clinical trials across a wide range of solid tumors, demonstrating significant clinical activity.

#### Phase I First-in-Human Trial (NCT04446260)

This global, multicenter, first-in-human study enrolled 391 heavily pretreated patients with advanced HER2-expressing or -mutated solid tumors.[1] The trial evaluated escalating doses from 1.0 mg/kg to 8.0 mg/kg administered intravenously every 3 weeks.[1] The recommended Phase II dose was determined to be 4.8 or 6.4 mg/kg for different tumor types.[8][9]

Table 1: Efficacy Results from Phase I Trial (NCT04446260)[1][8]



| Patient Cohort                 | N   | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Duration of Response (DOR) |
|--------------------------------|-----|-------------------------------------|--------------------------------------------------|-----------------------------------|
| HER2-Positive<br>Breast Cancer | 136 | 79.1%                               | 20.0 months                                      | 23.6 months                       |
| HER2-Low<br>Breast Cancer      | 110 | 62.0%                               | 11.0 months                                      | 12.2 months                       |
| Non-Breast Solid<br>Tumors     | 145 | 40.0%                               | 3.4 - 8.5 months                                 | 15.2 months                       |
| All Patients                   | 307 | 59.9%                               | Not Reported                                     | Not Reported                      |

Table 2: Key Safety Findings from Phase I Trial (NCT04446260)[1][8]

| Adverse Event (AE)                  | Any Grade    | Grade ≥3       |
|-------------------------------------|--------------|----------------|
| Any Treatment-Related AE (TRAE)     | 98.2%        | 63.2%          |
| Decreased Neutrophil Count          | Not Reported | 38.8%          |
| Anemia                              | 46.5%        | Not Reported   |
| Decreased White Blood Cell<br>Count | Not Reported | 22.8%          |
| Nausea                              | 48.2%        | Not Reported   |
| Alopecia                            | 40.2%        | 0.0%           |
| Interstitial Lung Disease (ILD)     | 2.6%         | 0.8% (Grade 3) |

#### **HORIZON-Lung Study in NSCLC (NCT04818333)**

This Phase 1/2 study evaluated SHR-A1811 in patients with pretreated, advanced HER2-mutant non-small cell lung cancer (NSCLC).[10][11]



Table 3: Efficacy in HER2-Mutant NSCLC (HORIZON-Lung)[4][10]

| Metric                                 | Result      |
|----------------------------------------|-------------|
| Objective Response Rate (ORR)          | 74.5%       |
| Median Progression-Free Survival (PFS) | 11.5 months |
| 12-month PFS Rate                      | 48.6%       |
| Median PFS (with brain metastases)     | 11.3 months |
| 12-month Overall Survival (OS) Rate    | 88.2%       |

The incidence of ILD was notably low at 8.5%, with only one case of grade 3 ILD.[4]

#### **Neoadjuvant Trials in Breast Cancer**

- HR+/HER2-Low Breast Cancer (NCT05911958): This Phase II study is evaluating SHR-A1811 as a neoadjuvant treatment.[12][13] In the first stage with 35 patients, the ORR was 74.3%.[12] All patients experienced a TRAE, with grade 3 or higher TRAEs occurring in 39.4% of patients, most commonly neutropenia and leukopenia.[13]
- FASCINATE-N in HER2+ Breast Cancer (NCT05582499): This Phase II trial compared
  neoadjuvant SHR-A1811 monotherapy, SHR-A1811 plus pyrotinib, and standard
  chemotherapy.[14] The pathological complete response (pCR) rates were similar across all
  three arms (63.2%, 62.5%, and 64.4%, respectively), indicating high efficacy for the ADCbased regimens.[14]

### **Experimental Protocols**

Detailed experimental protocols are critical for the replication and interpretation of research findings.

#### **Preclinical Study Workflow**





Click to download full resolution via product page

Figure 2: General Preclinical Evaluation Workflow for SHR-A1811

 Bystander Killing Effect Assay: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells were co-cultured and treated with 10 nM of the ADC for 5 days. Cell



numbers were then analyzed to determine the killing effect on the HER2-negative population. [2]

Cynomolgus Monkey Toxicology Study: SHR-A1811 was administered intravenously every 3
weeks for a total of 5 doses. Clinical signs, body weight, food consumption, and clinical
pathology were monitored. Blood samples were collected to measure concentrations of the
ADC, total antibody, and free payload.[2]

## Clinical Trial Protocol: Phase I Dose Escalation (NCT04446260)



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. SHR-A1811, a novel anti-HER2 antibody—drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHR-A1811, a novel anti-HER2 antibody—drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 4. mediamedic.co [mediamedic.co]
- 5. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]



• To cite this document: BenchChem. [SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389919#discovery-and-development-of-shr-a1811]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com